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2,2'-(1,2-Ethylenediyl)bis(furan)

Cat. No.: B12908745
CAS No.: 36707-31-0
M. Wt: 162.18 g/mol
InChI Key: IJPKSYDIENVRQO-UHFFFAOYSA-N
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Description

Significance of Furanic Architectures as Renewable Chemical Feedstocks

Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered cornerstone platform molecules in the modern biorefinery concept. ehu.eus Their importance stems from their ready availability from non-edible plant biomass, including agricultural residues and wood waste. researchgate.net These furanic platforms can be converted into a wide array of valuable chemicals and materials, offering a green alternative to petroleum-derived products. researchgate.netnih.gov The inherent functionality of the furan (B31954) ring, an aromatic heterocycle, allows for a diverse range of chemical transformations, including reductions, oxidations, and cycloadditions, opening pathways to biofuels, solvents, pharmaceuticals, and, significantly, monomers for polymer synthesis. researchgate.netnih.gov

Structural Classification and Research Trajectory of Bis(furan) Compounds

Bis(furan) compounds are a class of molecules characterized by the presence of two furan rings linked together. The nature of the linking bridge between the furan moieties is a key structural determinant, influencing the compound's physical and chemical properties. These linkages can be simple alkyl chains, unsaturated systems, or contain heteroatoms.

Research into bis(furan) compounds has largely been driven by their potential as monomers for the synthesis of novel polymers with unique properties. semanticscholar.orgacs.org A significant portion of this research has focused on derivatives of 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which serve as bio-based analogues to terephthalic acid and ethylene (B1197577) glycol, respectively, in the production of polyesters like polyethylene (B3416737) furanoate (PEF). semanticscholar.orgacs.org These furan-based polymers are being investigated as sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (B1205515) (PET). semanticscholar.org

The structural classification of bis(furan) compounds can be broadly categorized based on the substitution pattern on the furan rings and the nature of the bridging group. Common examples include:

2,5-Disubstituted Bis(furans): Where the linker connects the 2 and 5 positions of the furan rings. This is the most studied category due to the prevalence of HMF as a starting material. researchgate.net

Other Substituted Bis(furans): Including 3,4-disubstituted and other variations, which are less common but offer different stereochemical and electronic properties. acs.org

Bridging Group Variation: The linker can be a simple methylene, a longer alkyl chain like the ethylene group in the subject of this article, or more complex functionalities that impart specific properties to the final molecule.

Overview of Academic Investigations Pertaining to 2,2'-(1,2-Ethylenediyl)bis(furan)

Academic investigations specifically focused on 2,2'-(1,2-Ethylenediyl)bis(furan), also known by its synonym 1,2-di(2-furyl)ethane, are less extensive compared to its more functionalized counterparts like BHMF and FDCA. However, its structure as a simple, non-functionalized diether bridge between two furan rings makes it an interesting model compound for understanding the fundamental properties of bis(furan) systems. Research touching upon this molecule often falls within broader studies of furanic oligomers and polymers, where the ethylene bridge can be incorporated to provide flexibility to a polymer backbone. While direct synthesis and application studies are not abundant, its properties can be inferred from related research on furan chemistry and catalysis.

The following table summarizes the key physical and chemical properties of 2,2'-(1,2-Ethylenediyl)bis(furan):

PropertyValue
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 2-[2-(furan-2-yl)ethyl]furan
CAS Number 36707-31-0
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

This table is generated based on data from available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B12908745 2,2'-(1,2-Ethylenediyl)bis(furan) CAS No. 36707-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36707-31-0

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethyl]furan

InChI

InChI=1S/C10H10O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2

InChI Key

IJPKSYDIENVRQO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=CC=CO2

Origin of Product

United States

Mechanistic Investigations of 2,2 1,2 Ethylenediyl Bis Furan Reactivity and Transformations

Elucidating Reaction Pathways and Intermediates

Understanding the precise reaction pathways and the transient species formed during the transformation of 2,2'-(1,2-Ethylenediyl)bis(furan) is crucial for controlling reaction outcomes and designing synthetic strategies.

Mechanistic Insights into Electrophilic Aromatic Substitution on Bis(furan) Systems

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of furan (B31954). For bis(furan) systems such as 2,2'-(1,2-Ethylenediyl)bis(furan), the reaction mechanism follows the principles established for simpler furan derivatives but with added complexity due to the presence of two rings.

The generally accepted mechanism for EAS involves the attack of an electrophile on the electron-rich furan ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. rsc.orgscispace.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. Computational studies using Density Functional Theory (DFT) have been instrumental in exploring the mechanistic landscape, revealing that while the stepwise pathway involving a distinct σ-complex is common, concerted mechanisms without a formal intermediate are also possible depending on the specific reactants and conditions. rsc.orgscispace.com

In 2-substituted furans, the existing substituent strongly directs incoming electrophiles to the vacant α-position (C5). Studies on analogous compounds like 2-(2-furyl)benzothiazole have shown that electrophilic reactions such as nitration, bromination, and acylation occur exclusively at the 5-position of the furan ring. acs.org This high regioselectivity is attributed to the superior stabilization of the positive charge in the σ-complex intermediate when the attack occurs at an α-position. Therefore, for 2,2'-(1,2-Ethylenediyl)bis(furan), electrophilic substitution is expected to proceed stepwise, with initial substitution occurring at the C5 position of one furan ring, followed by a second substitution at the C5' position of the other ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

Furan SystemReactant / ReactionPreferred Site of AttackRationale
2-Substituted FuranGeneral Electrophile (E+)C5 (α-position)Greater stabilization of the σ-complex intermediate.
2-(2-furyl)benzothiazoleNitration, Bromination, AcylationC5 of the furan ring acs.orgThe benzothiazol-2-yl group directs the electrophile to the vacant α-position.
Thiophene, Thieno[2,3-b]thiopheneN-chlorosuccinimideα-carbon atomKinetically and thermodynamically preferred over the β-carbon atom. rsc.org

Oxidation Mechanisms of Furan Rings within 2,2'-(1,2-Ethylenediyl)bis(furan)

The oxidation of the furan ring can lead to a variety of products through several mechanistic pathways, often involving ring-opening. The specific outcome depends heavily on the oxidant and reaction conditions. For a molecule like 2,2'-(1,2-Ethylenediyl)bis(furan), each ring can be oxidized, potentially leading to bifunctionalized products.

A common and well-studied oxidation mechanism involves singlet oxygen (¹O₂) . Furan acts as a conjugated diene in a [4+2] cycloaddition with ¹O₂ to form a bicyclic endoperoxide intermediate. scispace.comresearchgate.netthieme-connect.com This strained intermediate is often unstable and can undergo further transformations. scispace.com In the presence of a solvent like methanol (B129727), the endoperoxide can be solvolytically cleaved to yield hydroperoxy or alkoxy hydroperoxy intermediates, which can then rearrange to form various products, including butenolides or 1,4-dicarbonyl compounds upon reduction. scispace.comresearchgate.net This oxidative ring-opening is a key transformation in the well-known Achmatowicz rearrangement. royalsocietypublishing.org

Another pathway is electrochemical oxidation . This process typically proceeds via an Electrochemical-Chemical-Electrochemical-Chemical (ECEC) mechanism. electronicsandbooks.comresearchgate.net The furan ring is first oxidized at the anode to a radical cation. This intermediate then reacts with a nucleophile present in the medium (e.g., methanol or acetate). A second one-electron oxidation of the resulting radical species produces a cation, which is then attacked by another nucleophile to yield the final 2,5-difunctionalized 2,5-dihydrofuran (B41785) product. electronicsandbooks.com

Oxidation can also be achieved with various chemical reagents like N-bromosuccinimide (NBS), m-chloroperbenzoic acid (m-CPBA), or metal catalysts. researchgate.netroyalsocietypublishing.orgrsc.org These reactions can proceed through epoxide intermediates or by generating radical species that initiate the oxidation cascade. researchgate.net For instance, oxidation with Mn(III)/Co(II) catalysts under an oxygen atmosphere is proposed to proceed through the formation of a peroxy radical that leads to an endoperoxide, ultimately resulting in a ring-opened 1,4-dicarbonyl moiety. researchgate.netfrontiersin.org

Cycloaddition Reactions (e.g., Diels-Alder) of 2,2'-(1,2-Ethylenediyl)bis(furan)

The furan ring, despite its aromatic character, can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. thieme-connect.comresearchgate.net This reaction provides a powerful method for constructing six-membered rings. For 2,2'-(1,2-Ethylenediyl)bis(furan), the presence of two furan moieties allows for the possibility of tandem or sequential cycloadditions.

The Diels-Alder reaction is a concerted pericyclic reaction where the 4 π-electrons of the furan diene and the 2 π-electrons of a dienophile (typically an electron-deficient alkene or alkyne) react to form a 7-oxanorbornene adduct. researchgate.netacs.org The reaction is stereoselective, with the relative orientation of the diene and dienophile in the transition state determining the product stereochemistry. The endo adduct, where the dienophile's substituents are oriented under the diene, is often the kinetically favored product, while the exo adduct is typically more thermodynamically stable. acs.org

A key feature of furan Diels-Alder reactions is their reversibility. The retro-Diels-Alder reaction becomes favorable at higher temperatures, allowing the system to equilibrate towards the most stable adduct. frontiersin.orgoup.com

In the case of 2,2'-(1,2-Ethylenediyl)bis(furan), the reaction can proceed in a stepwise manner, first forming a mono-adduct where only one furan ring has reacted. This can then be followed by a second intramolecular or intermolecular cycloaddition involving the remaining furan ring. A particularly interesting pathway is the tandem "pincer" Diels-Alder reaction , where a bifunctional dienophile reacts with both furan rings to form a complex, cage-like structure. oup.comrsc.org

Table 2: Potential Diels-Alder Adducts from 2,2'-(1,2-Ethylenediyl)bis(furan)

Reactant TypeAdduct TypeDescription
Monofunctional DienophileMono-adductOne furan ring reacts to form a 7-oxanorbornene derivative.
Monofunctional DienophileDi-adduct (Intermolecular)Both furan rings react with two separate dienophile molecules.
Bifunctional DienophileTandem Di-adduct (Intramolecular)A single dienophile with two reactive sites bridges both furan rings, forming a complex polycyclic system. oup.com

Kinetics and Thermodynamics of 2,2'-(1,2-Ethylenediyl)bis(furan) Reactions

The outcome of reactions involving 2,2'-(1,2-Ethylenediyl)bis(furan) is governed by the interplay between reaction rates (kinetics) and the relative stability of reactants and products (thermodynamics). This is particularly evident in the reversible Diels-Alder reaction.

Furan Diels-Alder reactions are generally under thermodynamic control. frontiersin.org The reaction to form the initial, kinetically favored endo adduct is often reversible, and upon heating, the system can undergo a retro-Diels-Alder reaction followed by a forward reaction to form the more stable exo adduct. This transition from kinetic to thermodynamic control is a hallmark of furan cycloadditions.

Recent studies on tandem Diels-Alder (tDA) reactions involving difuranic compounds and bismaleimides provide significant insight into the reactivity of systems like 2,2'-(1,2-Ethylenediyl)bis(furan). oup.com These studies show that the formation of tandem adducts can be significantly more favorable thermodynamically than their single-adduct counterparts. The equilibrium temperature (Teq, where ΔG° = 0) for a tandem reaction can be substantially higher than for a classical Diels-Alder reaction, indicating greater stability of the tandem product. oup.com For example, while classical furan-maleimide adducts often have equilibrium temperatures around 44-98 °C, tandem adducts can have Teq values as high as 258-279 °C. oup.com This enhanced stability is attributed to the higher activation energy required for the initial intramolecular step of the reverse tandem reaction.

Table 3: Comparative Kinetic and Thermodynamic Data for Classical vs. Tandem Diels-Alder Reactions

ParameterClassical Diels-Alder (DA)Tandem Diels-Alder (tDA)Significance for Bis(furan) Systems
Reaction Rate Reaction rate constants typically in the range of 10⁻³–10⁻⁴ L²/(min·mol²) at 30-90 °C. oup.comRates are comparable to classical DA reactions. oup.comBoth mono- and tandem adducts can form at practical rates.
Equilibrium Temperature (Teq) 44 - 98 °C oup.com258 - 279 °C oup.comThe tandem adduct is significantly more thermally stable.
Activation Energy (Ea) for Reverse Reaction LowerHigher oup.comThe bis(furan) tandem adduct is less prone to thermal decomposition back to its starting materials.
Thermodynamic Control Often favors the exo isomer upon heating.The overall tandem adduct is highly favored thermodynamically. oup.comHeating will strongly favor the formation and retention of the tandem product over the mono-adduct or starting materials.

Solvent Effects and Catalysis in Bis(furan) Reactivity

The choice of solvent and the use of catalysts can profoundly influence the rate, selectivity, and even the mechanistic pathway of reactions involving bis(furan) systems.

Solvent Effects: The solvent plays a multifaceted role in modulating reactivity. electronicsandbooks.com In reactions involving polar intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction. For instance, in the reduction of furan compounds, polar solvents are beneficial because they facilitate the polarization of carbonyl or hydroxyl groups, making the reaction easier. researchgate.net In Diels-Alder reactions, water has been shown to have a remarkable effect. It can enhance both the kinetics and thermodynamics, not only through the hydrophobic effect but also by coupling the unfavorable Diels-Alder equilibrium to the exergonic hydration of functionalities like aldehydes in the adducts, thus driving the reaction forward. In contrast, using a low-polarity solvent like n-heptane can favor certain products, depending on the catalyst used. electronicsandbooks.com

Catalysis: Catalysts are employed to increase reaction rates and to steer the reaction towards a desired product. In the context of furan chemistry, both acid and metal catalysts are common.

Lewis and Brønsted acids are often used to activate dienophiles in Diels-Alder reactions, increasing their electrophilicity and accelerating the cycloaddition.

Metal catalysts are crucial for many transformations. For example, Ni-based and Cu-based catalysts are used in the hydrogenation of furfural (B47365), with the choice of metal and support (e.g., Al₂O₃ or SiO₂) strongly influencing the selectivity towards different products. electronicsandbooks.com Hafnium-containing catalysts have been shown to promote the selective conversion of 5-(hydroxymethyl)furfural (HMF) to bis(alkoxymethyl)furan. In electrophilic substitution reactions, Lewis acids like Ag(I) can be used to activate the electrophile, facilitating its attack on the furan ring.

Table 4: Influence of Solvents and Catalysts on Furan Derivative Reactivity

Reaction TypeSolvent/CatalystObserved EffectReference
Reduction of HMFPolar Solvents (e.g., water, ethanol)High yield and turnover number; facilitates polarization of carbonyl groups. researchgate.net
Hydrogenation of FurfuralNi-based catalyst in n-heptane with CHCl₃High selectivity to methyl-furan (70-80%). electronicsandbooks.com
Hydrogenation of FurfuralCu/Al₂O₃ in n-heptaneYield up to 50% to methyl-furan. electronicsandbooks.com
Diels-Alder of FurfuralWaterPromotes reaction by shifting equilibrium via adduct hydration.
Conversion of HMFHf-TUD-1(x) catalystPromotes selective conversion to bis(2-alkoxymethyl)furan.

Polymerization and Advanced Materials Science Applications of 2,2 1,2 Ethylenediyl Bis Furan

Utilization as Monomeric Units for Bio-based Polymers

The rigid structure of the furan (B31954) ring makes 2,2'-(1,2-Ethylenediyl)bis(furan) and its derivatives excellent candidates for creating high-performance, bio-based polymers. researchgate.net These monomers can be incorporated into polymer backbones through various polymerization techniques, leading to materials with tailored thermal and mechanical properties.

Polycondensation Reactions for Polyesters and Polyamides

Polycondensation is a key method for synthesizing polyesters and polyamides from bis(furan) monomers. For instance, furan-based polyesters can be produced through the polycondensation of 2,5-furandicarboxylic acid (FDCA), a derivative of furan, with various diols. nih.govresearchgate.net Similarly, bio-based polyamides, analogous to commercial polymers like Kevlar, can be synthesized from 2,5-furandicarboxylic acid and diamines. dtic.mil

The properties of these polymers can be significantly influenced by the choice of co-monomers. For example, the incorporation of aliphatic long-chain diols in furan-based polyesters can modify their thermal properties. nih.gov Enzymatic polymerization has also been explored as a sustainable route for producing furan-based polyesters, offering mild reaction conditions. researchgate.net

Table 1: Examples of Furan-Based Polyesters and Polyamides

Polymer TypeFuran MonomerCo-monomer(s)Key Properties/Findings
Polyester2,5-Furandicarboxylic acid (FDCA)Ethylene (B1197577) glycolA bio-based alternative to PET with comparable properties. researchgate.net
PolyesterDimethyl 2,5-furandicarboxylate (DMFDCA)Aliphatic diols (C4-C12)Semicrystalline materials with good thermal stability. mdpi.com
Polyamide2,5-Furandicarboxylic acidp-PhenylenediamineA bio-based Kevlar analog with high thermal stability. dtic.mil
CopolyesterFDCAAliphatic diacids (succinic, adipic, sebacic)Enhanced thermal stability compared to neat furan polyesters. mdpi.com

Synthesis of Polyurethanes and Polycarbonates from Bis(furan) Diol Derivatives

Bis(furan) diol derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF), serve as valuable precursors for the synthesis of bio-based polyurethanes (PUs) and polycarbonates (PCs). acs.orgresearchgate.net However, the thermal instability of BHMF presents a challenge in traditional high-temperature polymerization processes. acs.orgresearchgate.net

To overcome this, researchers have explored alternative synthetic routes. For instance, mechanochemical synthesis at room temperature has been successfully employed to produce high molecular weight polyurethanes from BHMF and diisocyanates. acs.orgresearchgate.net For polycarbonates, low-temperature methods using carbonyldiimidazole as a mediator have been developed to avoid the thermal degradation of BHMF. researchgate.net The properties of these furan-based PUs and PCs can be tuned by incorporating different diisocyanates or by modifying the furan ring through Diels-Alder reactions. researchgate.netnih.gov

Development of Epoxy Resins and Thermosetting Materials from Bis(furan) Precursors

Furan derivatives are promising bio-based alternatives to bisphenol A (BPA) in the production of epoxy resins. d-nb.infodigitellinc.com The rigid furan structure contributes to good mechanical strength and thermal stability in the resulting thermosets. d-nb.info A key precursor is 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), which can be synthesized from 5-hydroxymethylfurfural (B1680220) (HMF). d-nb.info

These furan-based epoxy resins can be cured with various agents, such as maleic anhydride (B1165640) or methyl nadic anhydride, to form cross-linked networks. d-nb.infonih.gov The final properties of the thermoset, including its glass transition temperature and adhesive strength, can be tailored by adjusting the formulation of the reacting mixture. d-nb.infonih.gov Furthermore, the incorporation of furan moieties can enhance the char yield of the material at high temperatures, improving its fire retardancy. digitellinc.com

Design and Engineering of Bis(furan)-Containing Polymeric Materials

The incorporation of the bis(furan) moiety into polymer structures offers significant opportunities for designing and engineering materials with specific and enhanced properties. The unique reactivity of the furan ring is central to these strategies.

Tuning Polymer Properties Through Bis(furan) Incorporation

The introduction of bis(furan) units into a polymer backbone can significantly alter its properties. The rigid nature of the furan ring generally leads to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer. mdpi.com For instance, copolymerizing furan-based monomers with other cyclic or linear monomers allows for a systematic tuning of the polymer's thermal and mechanical characteristics. mdpi.com

The specific isomer of the furan derivative used can also have a notable impact. For example, polyesters based on 3,4-bis(hydroxymethyl)furan have shown higher thermal stability compared to those derived from the 2,5-isomer. acs.org Furthermore, the inherent polarity of the furan ring can contribute to improved gas barrier properties in polyesters like polyethylene (B3416737) furanoate (PEF). semanticscholar.org The ability to modify the furan ring post-polymerization, for example through Diels-Alder reactions, provides another powerful tool for fine-tuning material properties. researchgate.net

Table 2: Effect of Bis(furan) Incorporation on Polymer Properties

Polymer SystemBis(furan) DerivativeEffect on Property
Polyesters2,5-Furandicarboxylic acid (FDCA)Increased glass transition temperature (Tg) and thermal stability. mdpi.com
Polyesters3,4-Bis(hydroxymethyl)furan (3,4-BHMF)Higher thermal stability compared to 2,5-BHMF based polyesters. acs.org
PolycarbonatesBis(hydroxymethyl)furan (BHMF)Control over Tg through Diels-Alder modification of the furan ring. researchgate.net
PolyurethanesFuran-containing diolsTunable physical properties like hardness and viscosity by varying diisocyanate co-monomers. nih.gov

Cross-linking Strategies for Enhanced Material Performance

The furan group's ability to participate in reversible Diels-Alder (DA) reactions with dienophiles, such as bismaleimides, is a key strategy for creating cross-linked and self-healing materials. researchgate.netresearchgate.net This thermoreversible cross-linking allows for the material to be processed at elevated temperatures, where the DA adducts dissociate, and then reformed upon cooling. researchgate.net

Development of Self-Healing Polymer Systems

While the field of self-healing polymers extensively utilizes the reversible Diels-Alder reaction between furan and maleimide (B117702) groups to create repairable materials, specific studies detailing the incorporation of 2,2'-(1,2-Ethylenediyl)bis(furan) into these systems are not present in the surveyed literature. The existing research focuses on other furan derivatives and general furan-functionalized polymers.

Integration into Metal-Organic Frameworks (MOFs)

There is no specific information available on the use of 2,2'-(1,2-Ethylenediyl)bis(furan) as a linker molecule for the synthesis of Metal-Organic Frameworks.

Design and Synthesis of MOFs with 2,2'-(1,2-Ethylenediyl)bis(furan) as Linkers

No published research could be found that details the design or synthesis of MOFs using 2,2'-(1,2-Ethylenediyl)bis(furan) as the organic linker.

Characterization of Pore Structure and Adsorption Properties

As no MOFs have been synthesized using 2,2'-(1,2-Ethylenediyl)bis(furan), there is no data available on their pore structure or adsorption properties.

Applications in Gas Separation and Atmospheric Water Harvesting

Although furan-based MOFs have been investigated for atmospheric water harvesting, the specific linkers used in these studies are not identified as 2,2'-(1,2-Ethylenediyl)bis(furan). wpmucdn.comresearchgate.netchemrxiv.orgnih.govchemrxiv.org Therefore, no application data for MOFs derived from this specific compound in gas separation or water harvesting exists.

Due to the absence of specific research on 2,2'-(1,2-Ethylenediyl)bis(furan) in these advanced application areas, the requested article cannot be generated.

Catalytic Applications and Ligand Design with 2,2 1,2 Ethylenediyl Bis Furan Scaffolds

Development of Bis(furan) Derivatives as Ligands for Homogeneous Catalysis

The 2,2'-(1,2-ethylenediyl)bis(furan) structure serves as an excellent backbone for bidentate ligands used in homogeneous catalysis. The two furan (B31954) rings can be functionalized at various positions to introduce donor atoms like phosphorus, nitrogen, or oxygen, which can coordinate to a metal center. The ethylene (B1197577) bridge provides flexibility, allowing the ligand to adopt a suitable conformation for chelation.

A prominent class of ligands derived from similar bis-heterocyclic scaffolds are bis(oxazolines) (BOX). Furan-containing BOX ligands have been synthesized and successfully applied in various metal-catalyzed reactions. For instance, the synthesis of 2,5-bis(4,5-dihydrooxazol-2-yl)furan demonstrates the creation of a C2-symmetric ligand where the furan ring acts as a rigid spacer for the two oxazoline (B21484) moieties. rsc.org These ligands, when complexed with metals like copper or zinc, form active catalysts for reactions such as Friedel-Crafts alkylations. acs.org

Another important class of ligands are bisphosphines. While direct phosphination of 2,2'-(1,2-ethylenediyl)bis(furan) is not widely reported, the synthesis of ligands like 2,5-bis(diphenylphosphanyl)furan showcases the viability of furan-based phosphine (B1218219) ligands in catalysis. rsc.org These ligands are instrumental in cross-coupling reactions, where their electronic and steric properties can be fine-tuned to control catalytic activity and selectivity. The development of such ligands is a key area in making homogeneous catalysis more sustainable and efficient. rsc.org

The catalytic efficiency of these systems is highly dependent on the nature of the ligand, the metal center, and the reaction conditions. Research in this area focuses on creating robust and selective catalysts for the synthesis of fine chemicals and pharmaceuticals. dtu.dkmdpi.com

Table 1: Application of Bis(furan) Derivative Ligands in Homogeneous Catalysis
Ligand TypeMetalReaction TypeSubstratesYieldReference
Furan-based Bis(oxazoline)Zn(OTf)₂Friedel-Crafts Alkylation2-Methoxyfuran and β-nitrostyrene95% acs.org
2,5-Bis(diphenylphosphanyl)furanAuClFuran SynthesisPyridine-N-oxide and PhenylacetyleneHigh rsc.org
Salen-type (with furan moiety)Mn(III)Electrochemical Oxidation5-Hydroxymethylfurfural (B1680220) (HMF)75% conversion mdpi.com

Exploration in Enantioselective Catalysis Utilizing Chiral Bis(furan) Architectures

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are essential for achieving high levels of enantioselectivity in metal-catalyzed reactions. The bis(furan) scaffold is an attractive platform for designing chiral ligands because chirality can be introduced in several ways: by using chiral substituents on the furan rings, by employing a chiral bridge connecting the two furan units, or by creating atropisomeric systems where rotation around a bond is restricted.

Chiral bis(oxazoline) (BOX) ligands containing furan units have proven to be highly effective in asymmetric catalysis. These ligands create a well-defined chiral environment around the metal center, which allows for facial discrimination of the substrate. For example, copper(II) complexes of chiral furan-containing BOX ligands have been used in enantioselective Diels-Alder reactions, affording the desired products with excellent enantiomeric excess (up to 98% ee). nih.gov Similarly, zinc complexes with related BOX ligands have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles and furans with nitroalkenes, achieving high yields and enantioselectivities. acs.org

The success of these ligands stems from the rigid and C2-symmetric chelate structure they form with the metal ion. This conformational constraint, combined with the proximity of the chiral centers to the catalytic site, imposes a strong stereodirecting effect on the reacting molecules. nih.gov The versatility of the bis(furan) backbone allows for systematic tuning of the ligand's steric and electronic properties to optimize its performance for a specific transformation.

Table 2: Performance of Chiral Bis(furan) Architectures in Enantioselective Catalysis
Ligand TypeMetal/CatalystReaction TypeSubstrate(s)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Bis(oxazoline)Cu(OTf)₂Diels-AlderN-acryloyl oxazolidinone + FuranN/A97 nih.gov
Chiral Bis(oxazoline)Cu(OTf)₂Diels-AlderN-acryloyl oxazolidinone + 1-Acetoxy-3-methyl butadieneN/A98 nih.gov
Chiral Bis(oxazoline)Zn(OTf)₂Friedel-Crafts AlkylationIndole + (E)-β-Nitrostyrene9674 acs.org
Chiral Bis(oxazoline)Zn(OTf)₂Friedel-Crafts Alkylation2-Methoxyfuran + (E)-β-Nitrostyrene9595 acs.org

Supported Catalysts and Heterogeneous Catalysis with Furanic Moieties

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy to overcome this limitation, combining the advantages of both catalytic systems. Furanic moieties, derived from scaffolds like 2,2'-(1,2-ethylenediyl)bis(furan), are promising candidates for incorporation into supported catalysts.

One approach involves the polymerization of furan-containing monomers to create a polymer backbone to which a catalytically active metal complex can be anchored. For example, the synthesis of 2,5-bis(4,5-dihydrooxazol-2-yl)furan (2,5-FDCAox) from 2,5-furandicarboxylic acid provides a monomer that can undergo polymerization. rsc.org The resulting polymer, a poly(ester amide), contains repeating furan and oxazoline units. The oxazoline rings or other functional groups along the polymer chain can serve as coordination sites for metal ions, effectively creating a solid-supported catalyst. This approach allows for easy catalyst recovery and reuse, which is crucial for developing sustainable and industrial-scale chemical processes.

Furthermore, furanic compounds can be used to modify the surface of inorganic supports like silica (B1680970) or zeolites. The furan rings can be functionalized with groups that covalently bind to the support material, while other parts of the molecule are designed to chelate a metal catalyst. Although the direct use of 2,2'-(1,2-ethylenediyl)bis(furan) in this context is not extensively documented, the principles of catalyst immobilization using biomass-derived platform molecules are well-established. nih.govfrontiersin.org The development of heterogeneous catalysts from renewable furanic sources represents a significant step towards greener chemistry, reducing reliance on fossil fuels and simplifying catalytic processes. researchgate.net

Emerging Research Frontiers and Future Perspectives for 2,2 1,2 Ethylenediyl Bis Furan

Applications in Chemosensing and Molecular Recognition

The development of highly sensitive and selective chemical sensors is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. The inherent fluorescence and electronic characteristics of conjugated furan (B31954) systems make them attractive candidates for the core of novel chemosensors.

The design of optical and fluorescent sensors based on 2,2'-(1,2-Ethylenediyl)bis(furan) is a burgeoning field of investigation. The core principle lies in the modification of the bis(furan) structure with specific recognition moieties that can selectively interact with target analytes. This interaction can then induce a measurable change in the photophysical properties of the molecule, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity ("turn-on" or "turn-off" response). chemisgroup.usnih.gov

Future research is anticipated to focus on the strategic functionalization of the furan rings or the ethylene (B1197577) bridge to create binding sites for a variety of analytes. For instance, the incorporation of crown ethers or cryptands could lead to sensors for metal cations, while the attachment of hydrogen-bonding groups could enable the detection of anions or neutral molecules. The versatility of furan chemistry allows for a wide range of synthetic modifications, paving the way for a new generation of tailored optical sensors. researchgate.net

Table 1: Potential Design Strategies for 2,2'-(1,2-Ethylenediyl)bis(furan)-Based Optical Sensors

Target AnalyteProposed Recognition MoietyExpected Sensing Mechanism
Metal Ions (e.g., Zn²⁺, Cu²⁺)Aza-crown ethers, Schiff basesChelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET)
Anions (e.g., F⁻, CN⁻)Urea/thiourea groups, boronic acidsHydrogen bonding interactions leading to changes in intramolecular charge transfer (ICT)
Neutral Molecules (e.g., nitroaromatics)Electron-rich aromatic groupsPhotoinduced electron transfer (PET) quenching
Biomolecules (e.g., amino acids, proteins)Specific peptide sequences, aptamersFörster resonance energy transfer (FRET) or specific binding-induced conformational changes

Understanding the fundamental mechanisms behind the analyte-induced responses is crucial for the rational design of highly efficient sensors. For bis(furan)-based sensors, several photophysical processes are expected to play a key role:

Intramolecular Charge Transfer (ICT): The interaction of an analyte with a receptor site on the bis(furan) scaffold can alter the electron density distribution within the molecule. This can lead to a change in the ICT character of the excited state, resulting in a noticeable shift in the fluorescence emission spectrum.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the bis(furan) fluorophore can be quenched by a nearby electron-rich or electron-poor recognition unit. Upon analyte binding, the PET process can be inhibited, leading to a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): By attaching a suitable energy acceptor to the bis(furan) donor, a FRET-based sensor can be constructed. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and providing a ratiometric sensing signal.

Excimer/Exciplex Formation: The flexible ethylene linker in 2,2'-(1,2-Ethylenediyl)bis(furan) may allow for intramolecular interactions between the two furan rings in the excited state, leading to excimer formation. The presence of an analyte could influence this process, offering another potential sensing mechanism.

Future research will likely employ a combination of spectroscopic techniques and computational modeling to elucidate these mechanisms in detail for specific sensor-analyte systems.

Advanced Functional Materials beyond Polymers and MOFs

While furan derivatives have been extensively explored as monomers for polymers and as linkers in metal-organic frameworks (MOFs), the potential of 2,2'-(1,2-Ethylenediyl)bis(furan) in other types of advanced functional materials remains largely unexplored. rsc.org Its unique molecular structure suggests possibilities for the creation of novel materials with interesting optical, electronic, and self-assembly properties.

One promising avenue is the development of organic semiconductors . The conjugated π-system of the bis(furan) core could facilitate charge transport, making it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgntu.edu.sg The flexibility of the ethylene bridge could influence the solid-state packing and morphology, which are critical factors for device performance.

Furthermore, the ability of furan rings to participate in Diels-Alder reactions opens up possibilities for creating stimuli-responsive materials . For example, materials incorporating the bis(furan) unit could be designed to undergo reversible changes in their structure and properties in response to heat or light. This could be exploited in applications such as self-healing materials or rewritable information storage media.

Another area of interest is the design of liquid crystals . By attaching appropriate mesogenic units to the bis(furan) core, it may be possible to create novel liquid crystalline materials with unique phase behaviors and electro-optical properties. nih.gov

Synergistic Approaches Combining Experimental and Theoretical Research Methodologies

To unlock the full potential of 2,2'-(1,2-Ethylenediyl)bis(furan), a close collaboration between experimental and theoretical research will be essential. researchgate.net Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide invaluable insights into the electronic structure, photophysical properties, and reactivity of this molecule and its derivatives. unica.itresearchgate.net

Table 2: Synergistic Experimental and Theoretical Approaches

Research AreaExperimental TechniquesTheoretical Methods
Sensor Design Synthesis, UV-Vis and fluorescence spectroscopy, NMR titrationDFT calculations of ground and excited states, molecular docking simulations
Materials Science X-ray crystallography, atomic force microscopy (AFM), device fabrication and characterizationMolecular dynamics (MD) simulations of self-assembly, quantum chemical calculations of charge transport properties
Mechanism Elucidation Time-resolved fluorescence spectroscopy, transient absorption spectroscopyTD-DFT calculations of potential energy surfaces, analysis of frontier molecular orbitals

Theoretical calculations can guide the rational design of new sensors and materials by predicting their properties before synthesis, thus saving significant time and resources. rsc.org For example, DFT can be used to screen potential recognition moieties for their binding affinity towards specific analytes and to predict the resulting changes in the electronic and optical properties of the bis(furan) core. Similarly, computational modeling can help to understand the self-assembly behavior of bis(furan) derivatives in the solid state and to predict their performance in electronic devices.

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